molecular formula C8H8F3NO2 B13597910 (1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

Katalognummer: B13597910
Molekulargewicht: 207.15 g/mol
InChI-Schlüssel: VXNSQGMLABERSS-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a methoxypyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and trifluoroacetaldehyde.

    Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 2-methoxypyridine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a suitable catalyst and solvent.

    Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale synthesis protocols.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: It is investigated for its properties in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxypyridine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R)-2,2,2-trifluoro-1-(2-chloropyridin-4-yl)ethan-1-ol
  • (1R)-2,2,2-trifluoro-1-(2-hydroxypyridin-4-yl)ethan-1-ol
  • (1R)-2,2,2-trifluoro-1-(2-aminopyridin-4-yl)ethan-1-ol

Uniqueness

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the methoxypyridine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Eigenschaften

Molekularformel

C8H8F3NO2

Molekulargewicht

207.15 g/mol

IUPAC-Name

(1R)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H8F3NO2/c1-14-6-4-5(2-3-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1

InChI-Schlüssel

VXNSQGMLABERSS-SSDOTTSWSA-N

Isomerische SMILES

COC1=NC=CC(=C1)[C@H](C(F)(F)F)O

Kanonische SMILES

COC1=NC=CC(=C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.